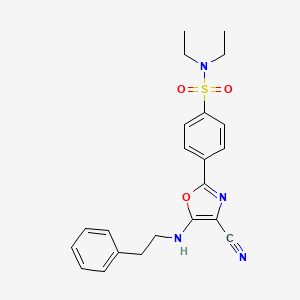

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential biological activities, including anticancer properties. The structure of the compound suggests it may have been designed to interact with biological targets, possibly through the inhibition of enzymes or receptor binding due to the presence of the sulfonamide group, which is a common feature in many drugs .

Synthesis Analysis

The synthesis of related compounds, such as 4-cyanobenzenesulfonamides, involves the cleavage of secondary amines under the action of thiol and base, which suggests a possible route for the synthesis of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide. The crystalline nature of these sulfonamides allows for further chemical modifications, such as alkylation and arylation, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

While the specific molecular structure of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is not detailed in the provided papers, the structure likely includes a benzenesulfonamide moiety, an oxazole ring, and a cyano group. These features are indicative of a compound that could engage in various types of chemical interactions, such as hydrogen bonding and dipole-dipole interactions, which are important for biological activity .

Chemical Reactions Analysis

The benzenesulfonamide derivatives can undergo various chemical reactions. For instance, the sulfonamides can withstand reductive conditions and vicarious nucleophilic substitution reactions, which could be relevant for the chemical reactions that 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide might undergo. These reactions could be utilized to further modify the compound or to activate it in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide are not explicitly provided, but based on related compounds, it can be inferred that the compound may be crystalline in nature, which facilitates purification and characterization. The presence of the cyano and sulfonamide groups suggests that the compound may have a relatively high melting point and may be soluble in polar organic solvents .

Aplicaciones Científicas De Investigación

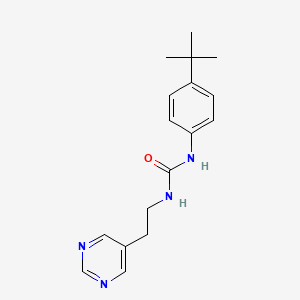

COX-2 Inhibition and Arthritis Treatment

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. They found that the introduction of a fluorine atom in these compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522, which is in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

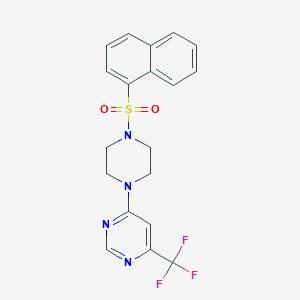

Oxidation Catalysts

Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide as a substituent of tetra peripherally substituted Fe(ii) phthalocyanine. This compound demonstrated remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene, producing the allylic ketone, 2-cyclohexen-1-one, and benzaldehyde from styrene oxidation (Işci et al., 2014).

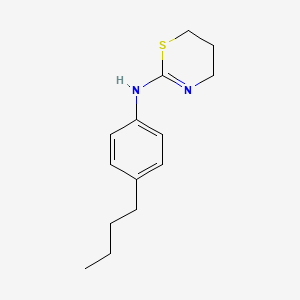

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) explored 4-Chloro-3-nitrobenzenesulfonamide's reaction with bis-electrophilic phenols, resulting in [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, which are significant in various physiological functions including respiration and pH regulation (Sapegin et al., 2018).

Gas-Liquid Chromatographic Studies

Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react readily with primary sulfonamides to form N-dimethylaminomethylene derivatives, which possess excellent gas-liquid chromatographic properties. This derivatization approach has practical applicability in biological studies, such as the gas-liquid chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Electrochemical and Spectroelectrochemical Properties

Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines substituted with sulfonamide groups. These compounds showed potential applications in electrochemical and spectroelectrochemical properties, which can be crucial in various scientific research fields, including material science and catalysis (Kantekin et al., 2015).

Propiedades

IUPAC Name |

4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(27,28)19-12-10-18(11-13-19)21-25-20(16-23)22(29-21)24-15-14-17-8-6-5-7-9-17/h5-13,24H,3-4,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLNMQAZIQBNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)

![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)

![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)

![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)

methanone](/img/structure/B3018771.png)